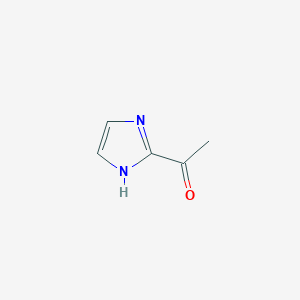

1-(1h-Imidazol-2-yl)ethanone

Description

The exact mass of the compound 1-(1h-Imidazol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1h-Imidazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Imidazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMJIXXVEWORDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337133 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-69-4 | |

| Record name | 2-acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53981-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-Imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(1H-imidazol-2-yl)ethanone, a crucial heterocyclic building block in medicinal chemistry. Direct C2-acylation of the imidazole ring is challenging due to the electronic properties of the ring. Therefore, multi-step synthetic routes are generally employed. This document details the most viable strategies, including acylation via C2-lithiation and a route starting from 2-bromoimidazole. Experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.

Core Synthesis Pathways

Two primary and effective pathways for the synthesis of 1-(1H-imidazol-2-yl)ethanone are outlined below. These methods circumvent the difficulties of direct Friedel-Crafts-type acylation, which is generally ineffective on the imidazole core due to deactivation by protonation or Lewis acid coordination.

Pathway 1: Acylation via C2-Lithiation of N-Protected Imidazole

This robust pathway offers excellent regiocontrol and is a preferred method for the synthesis of 2-acylimidazoles. The strategy involves four key steps: N-protection, C2-lithiation, acylation, and deprotection.

Experimental Protocol: Acylation via C2-Lithiation

Step 1: N-Protection of Imidazole

-

To a stirred suspension of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF), cautiously add imidazole under a nitrogen atmosphere.

-

Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

-

Add a suitable protecting group reagent, for example, benzyl chloride or (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl), dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

-

Upon completion, quench the reaction with water and extract the N-protected imidazole with an organic solvent.

-

Purify the product by column chromatography.

Step 2: C2-Lithiation

-

Dissolve the N-protected imidazole in an anhydrous ethereal solvent, such as THF, under a nitrogen atmosphere.

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi), to the solution. The C2 proton of the imidazole ring is the most acidic, leading to selective deprotonation.

-

Stir the mixture at this low temperature for a specified time to ensure complete formation of the 2-lithio-imidazole intermediate.

Step 3: Acylation

-

To the solution containing the 2-lithio-imidazole intermediate, add an acetylating agent. Common choices include acetyl chloride or N,N-dimethylacetamide.

-

Maintain the low temperature during the addition to control the reactivity.

-

Allow the reaction to proceed until completion, as monitored by TLC or LC-MS.

-

Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.

-

Extract the N-protected 1-(1H-imidazol-2-yl)ethanone with an organic solvent.

-

Purify the crude product via column chromatography.

Step 4: N-Deprotection

-

The method for deprotection depends on the protecting group used. For a benzyl group, catalytic hydrogenation is common. Dissolve the protected product in methanol or ethanol and add palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere until the starting material is consumed.

-

For a SEM group, deprotection can be achieved under acidic conditions.

-

Following deprotection, purify the final product, 1-(1H-imidazol-2-yl)ethanone, by recrystallization or column chromatography.

Quantitative Data for Acylation via C2-Lithiation Pathway (Representative)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Imidazole, Benzyl Chloride | NaH, DMF | 0 - RT | 2 - 4 | ~60.5[1] |

| 2 | 1-Benzyl-1H-imidazole | n-BuLi, THF | -78 | 1 - 2 | - |

| 3 | 2-Lithio-1-benzyl-1H-imidazole, Acetyl Chloride | THF | -78 | 2 - 3 | Good[2] |

| 4 | 1-(1-Benzyl-1H-imidazol-2-yl)ethanone | H₂, Pd/C, Methanol | RT | 12 - 24 | - |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Diagram of Acylation via C2-Lithiation Pathway

Caption: Synthetic pathway via C2-lithiation of N-protected imidazole.

Pathway 2: Synthesis from 2-Bromoimidazole

This alternative multi-step pathway utilizes a halogenated imidazole intermediate. The key steps are the regioselective bromination of imidazole, followed by N-protection, metal-halogen exchange, acylation, and deprotection.

Experimental Protocol: Synthesis from 2-Bromoimidazole

Step 1: Regioselective Bromination of Imidazole

-

To a solution of imidazole in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

-

Extract the 2-bromoimidazole and purify by column chromatography.

Alternative Bromination: An alternative method involves polybromination with an excess of bromine, followed by selective debromination to yield the 2-bromo isomer.

Step 2: N-Protection of 2-Bromoimidazole

-

To a suspension of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., THF or DMF), add 2-bromoimidazole.

-

Add the protecting group reagent (e.g., SEM-Cl) dropwise at a controlled temperature.

-

Stir the reaction until completion, then quench with water.

-

Extract the N-protected 2-bromoimidazole and purify by column chromatography.[3]

Step 3: Metal-Halogen Exchange and Acylation

-

The N-protected 2-bromoimidazole undergoes a metal-halogen exchange to form a reactive organometallic intermediate. This can be achieved using an organolithium reagent or Grignard reagent formation.

-

The resulting organometallic intermediate is then reacted with an acetylating agent (e.g., acetyl chloride) to introduce the acetyl group at the C2 position.[3]

Step 4: N-Deprotection

-

The final step is the removal of the N-protecting group, following a similar procedure as described in Pathway 1, to yield 1-(1H-imidazol-2-yl)ethanone.

Quantitative Data for Synthesis from 2-Bromoimidazole Pathway (Representative)

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Imidazole | NBS, suitable solvent | 0 - RT | - | - |

| 2 | 2-Bromoimidazole, SEM-Cl | NaH, THF/DMF | 0 - RT | - | - |

| 3 | N-Protected-2-bromoimidazole, Acetylating Agent | Organolithium reagent or Mg | - | - | - |

| 4 | N-Protected-1-(1H-imidazol-2-yl)ethanone | Deprotection reagents | - | - | - |

Diagram of Synthesis from 2-Bromoimidazole Pathway

Caption: Synthetic pathway starting from 2-bromoimidazole.

Alternative Synthetic Approaches

While the above pathways are the most established, other methods have been considered.

De Novo Ring Formation: Debus-Radziszewski Reaction

A potential, though less common, one-pot synthesis involves the Debus-Radziszewski reaction. This multi-component reaction would theoretically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to directly form the 2-acetyl-imidazole ring. For the synthesis of 1-(1H-imidazol-2-yl)ethanone, the required components would be glyoxal, pyruvaldehyde, and an ammonia source. However, controlling the regioselectivity and avoiding side products can be challenging.[4][5]

Diagram of Debus-Radziszewski Reaction Concept

Caption: Conceptual Debus-Radziszewski synthesis of the target molecule.

General Experimental Workflow

The multi-step syntheses described generally follow a consistent experimental workflow for each step involving a reaction, workup, and purification.

Diagram of a General Experimental Workflow

Caption: A generalized workflow for a single synthetic step.

Conclusion

The synthesis of 1-(1H-imidazol-2-yl)ethanone is most reliably achieved through multi-step pathways that manage the reactivity of the imidazole ring. The acylation of a C2-lithiated, N-protected imidazole is a highly effective and regioselective method. An alternative route commencing with the bromination of imidazole also presents a viable, albeit potentially more complex, option. The selection of a specific pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic Data Analysis of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(1H-imidazol-2-yl)ethanone, a key heterocyclic ketone intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comprehensive overview based on predicted values and a comparative analysis with structurally related analogs. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of substituted imidazole derivatives.

Predicted and Comparative Spectroscopic Data

The structural elucidation of 1-(1H-imidazol-2-yl)ethanone relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the title compound are not widely published, data from close analogs such as 1-(4-methyl-1H-imidazol-2-yl)ethanone and 1-(4-(1H-imidazol-1-yl)phenyl)ethanone provide valuable benchmarks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(1H-imidazol-2-yl)ethanone in solution.

¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the acetyl methyl protons, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 1-(1H-Imidazol-2-yl)ethanone * | Expected Chemical Shift (δ, ppm) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1] | Experimental Chemical Shift (δ, ppm) for 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (in CDCl₃) [2] |

| Imidazole C4-H & C5-H | ~7.1 - 7.3 (s, 2H) | 6.5 - 7.5 (s, 1H) | 7.25 (s, 1H), 7.35 (s, 1H), 7.95 (s, 1H) |

| Acetyl CH₃ | ~2.5 - 2.7 (s, 3H) | 2.4 - 2.6 (s, 3H) | 1.62 (s, 3H) |

| Imidazole N-H | Broad singlet, variable | Broad singlet, variable | - |

| Phenyl H | - | - | 7.51 (d), 8.09 (d) |

Predicted values are based on standard chemical shift principles and comparison with analogs.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 1-(1H-Imidazol-2-yl)ethanone * | Expected Chemical Shift (δ, ppm) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1] | Experimental Chemical Shift (δ, ppm) for 1-(4-(1H-imidazol-1-yl)phenyl)ethanone (in CDCl₃) [2] |

| Carbonyl C=O | ~188 - 198 | 185 - 195 | 196.5 |

| Imidazole C2 | ~145 - 155 | 145 - 155 | - |

| Imidazole C4 & C5 | ~120 - 130 | 115 - 140 | 117.7, 130.4 |

| Acetyl CH₃ | ~25 - 30 | 25 - 30 | 26.61 |

| Phenyl C | - | - | 120.7, 131.2, 135.4, 140.8 |

Predicted values are based on standard chemical shift principles and comparison with analogs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Vibrational Mode | Expected Frequency (cm⁻¹) for 1-(1H-Imidazol-2-yl)ethanone * | Expected Frequency (cm⁻¹) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1] | Experimental Frequency (cm⁻¹) for 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone [2] |

| N-H Stretch (Imidazole) | 3100 - 3300 (broad) | 3100 - 3300 (broad) | - |

| C-H Stretch (sp²) | ~3000 - 3100 | 2850 - 3100 | 2222 |

| C=O Stretch (Ketone) | ~1670 - 1690 (strong) | 1670 - 1690 (strong, sharp) | 1665 |

| C=N Stretch (Imidazole) | ~1600 - 1650 | 1600 - 1650 | 1606 |

| C-N Stretch | - | - | 1530 |

Expected values are based on typical functional group absorption ranges and data from analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Expected Value for 1-(1H-Imidazol-2-yl)ethanone | Expected Value for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1] |

| Molecular Formula | C₅H₆N₂O | C₆H₈N₂O |

| Molecular Weight | 110.11 g/mol | 124.14 g/mol |

| Molecular Ion (M⁺) (m/z) | 110 | 124.06 |

| Key Fragment (M-43) (m/z) | 67 (Loss of acetyl group) | 81 (Loss of acetyl group) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-(1H-imidazol-2-yl)ethanone are provided below. These are generalized protocols that can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 1-(1H-imidazol-2-yl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Employ a standard single-pulse experiment.

-

Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (typically 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A significantly larger number of scans (typically 1024 or more) will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.

-

Place a small amount of the solid 1-(1H-imidazol-2-yl)ethanone sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended for obtaining accurate mass measurements and determining the elemental composition.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

Acquire the mass spectrum, which will show the molecular ion (M⁺) and various fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Interpret the fragmentation pattern to gain structural information.

-

For HRMS data, use the accurate mass measurement to calculate the elemental composition, which can confirm the molecular formula.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic data analysis for 1-(1H-imidazol-2-yl)ethanone.

References

Crystal Structure Determination of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 1-(1H-imidazol-2-yl)ethanone, a key heterocyclic building block. While a specific, peer-reviewed crystal structure for this exact molecule is not extensively documented in publicly available literature, this paper outlines the most probable synthetic and crystallographic protocols based on established methods for closely related compounds, particularly its isomer, 1-(1H-imidazol-1-yl)ethanone. This document serves as a detailed roadmap for researchers aiming to synthesize, crystallize, and structurally characterize this and similar imidazole-based compounds.

Introduction to 2-Acylimidazoles

1-(1H-imidazol-2-yl)ethanone, also known as 2-acetylimidazole, belongs to the class of 2-acylimidazoles. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the imidazole ring and the acyl group. The determination of their precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding their chemical properties, potential intermolecular interactions, and for rational drug design. The structural data provides insights into bond lengths, bond angles, and crystal packing, which are fundamental to predicting the compound's behavior in biological systems.

Experimental Protocols

The determination of the crystal structure of 1-(1H-imidazol-2-yl)ethanone involves a multi-step process, beginning with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis.

Synthesis of 1-(1H-Imidazol-2-yl)ethanone

A probable and effective method for the synthesis of 2-acylimidazoles involves the acylation of a lithiated imidazole precursor. The following protocol is adapted from established procedures for similar compounds.

Step 1: N-Protection of Imidazole

-

To a solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a protecting group such as tert-butyldimethylsilyl (TBDMS) chloride or di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the N-protected imidazole by column chromatography.

Step 2: C2-Lithiation and Acylation

-

Dissolve the N-protected imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C2 position.

-

To the resulting solution of 2-lithio-N-protected-imidazole, add an acetylating agent such as N,N-dimethylacetamide or acetyl chloride dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Remove the N-protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or fluoride-mediated cleavage for a TBDMS group).

-

Purify the final product, 1-(1H-imidazol-2-yl)ethanone, by column chromatography or recrystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step and often requires screening various conditions.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) to form a nearly saturated solution. Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

X-ray Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.

-

X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

As the crystal structure of 1-(1H-imidazol-2-yl)ethanone is not publicly available, the following tables present the crystallographic data for its close isomer, 1-(1H-imidazol-1-yl)ethanone , as a representative example of the data that would be obtained from a successful crystal structure determination.[1]

Table 1: Crystal Data and Structure Refinement for 1-(1H-Imidazol-1-yl)ethanone [1]

| Parameter | Value |

| Empirical formula | C₅H₆N₂O |

| Formula weight | 110.12 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 7.5263 (8) Å, α = 90°b = 7.5835 (10) Å, β = 100.361 (8)°c = 9.873 (9) Å, γ = 90° |

| Volume | 554.4 (1) ų |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 232 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 3.24 to 29.21° |

| Reflections collected | 6541 |

| Independent reflections | 1208 [R(int) = 0.035] |

| Completeness to theta = 29.21° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1208 / 0 / 74 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.037, wR2 = 0.099 |

| R indices (all data) | R1 = 0.046, wR2 = 0.104 |

| Largest diff. peak and hole | 0.22 and -0.20 e.Å⁻³ |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for crystal structure determination.

Conclusion

References

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 1-(1H-Imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational studies of 1-(1H-imidazol-2-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this document leverages available information on its isomers and structurally related compounds to present a comprehensive analysis. This guide covers its synthesis, spectroscopic properties, and in-depth computational analysis, including quantum chemical calculations and molecular docking studies, offering a valuable resource for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

1-(1H-imidazol-2-yl)ethanone is a five-membered heterocyclic compound containing an acetyl group at the second position of the imidazole ring. The presence of the imidazole moiety, a key structural feature in many biologically active molecules, coupled with a reactive ketone functional group, makes it a versatile building block for the synthesis of novel compounds.

Table 1: Physicochemical Properties of Imidazole Derivatives

| Property | 1-(4-Methyl-1H-imidazol-2-yl)ethanone (Computed) | 1-(1H-Imidazol-1-yl)ethanone (Experimental) | Source |

| Molecular Formula | C₆H₈N₂O | C₅H₆N₂O | [1] |

| Molecular Weight | 124.14 g/mol | 110.12 g/mol | [1][2] |

| XLogP3 | 0.5 | - | [1] |

| Hydrogen Bond Donor Count | 1 | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |

| Rotatable Bond Count | 1 | 1 | [1][2] |

| Exact Mass | 124.0637 g/mol | 110.0480 g/mol | [1][2] |

| Topological Polar Surface Area | 45.8 Ų | - | [1] |

| Complexity | 124 | - | [1] |

Synthesis Protocols

The synthesis of 1-(1H-imidazol-2-yl)ethanone and its derivatives can be achieved through various established chemical methodologies. Below are detailed protocols for related compounds which can be adapted for the target molecule.

Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of bioactive chalcones from an imidazole-ethanone derivative.[3]

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of the starting 1-(imidazol-2-yl)ethanone derivative in ethanol.

-

Aldehyde Addition: Add 1.0 equivalent of a substituted aromatic aldehyde to the solution.

-

Base Addition: Cool the mixture to 0-5 °C and slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into crushed ice and acidify with glacial acetic acid to a pH of 6-7 to precipitate the chalcone product.

-

Filtration and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

Multi-step Synthesis from 4-Methyl-1H-imidazole

A plausible multi-step synthesis for a related compound, 1-(4-methyl-1H-imidazol-2-yl)ethanone, involves the following key transformations.[1][4]

Experimental Protocol:

-

N-Protection: The acidic proton on the imidazole nitrogen is first protected to prevent side reactions, for example, using a trityl group.[1]

-

Regioselective Bromination: The protected imidazole undergoes regioselective bromination at the C2 position. This can be a challenging step as electrophilic substitution is favored at C4 and C5.[4] One strategy involves polybromination followed by selective debromination.[4]

-

Metal-Halogen Exchange and Acetylation: A metal-halogen exchange reaction is performed on the 2-bromo derivative, followed by reaction with an acetylating agent (e.g., acetyl chloride) to introduce the acetyl group.

-

Deprotection: The final step involves the removal of the N-protecting group to yield the target compound.

dot

Caption: A plausible multi-step synthesis workflow for 1-(1H-imidazol-2-yl)ethanone.

Spectroscopic Characterization

While direct experimental spectra for 1-(1H-imidazol-2-yl)ethanone are not widely published, data from analogous compounds provide expected regions for key functional groups.[1][5]

Table 2: Predicted Spectroscopic Data for 1-(1H-imidazol-2-yl)ethanone

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Source |

| ¹H NMR | Imidazole N-H | Broad singlet, solvent-dependent | [1] |

| Imidazole C-H | ~7.0-7.5 ppm (singlets) | [1] | |

| Acetyl CH₃ | ~2.5-2.7 ppm (singlet) | [1] | |

| ¹³C NMR | Imidazole C=O | ~185-190 ppm | [5] |

| Imidazole C2 | ~145-150 ppm | [5] | |

| Imidazole C4/C5 | ~120-130 ppm | [5] | |

| Acetyl CH₃ | ~25-30 ppm | [5] | |

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ (broad) | [1] |

| C=O Stretch (Ketone) | 1670-1690 cm⁻¹ (strong, sharp) | [1] | |

| C=N Stretch (Imidazole) | 1600-1650 cm⁻¹ | [1] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 110.05 | [2] |

| Key Fragment (Loss of acetyl) | m/z = 67 | [1] |

General Spectroscopic Analysis Protocol

Objective: To confirm the molecular structure and purity of the synthesized compound.[5]

Methodology:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for molecular ion confirmation).

-

dot

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure, geometry, and reactivity of molecules.

Computational Methodology

DFT calculations are typically performed using software packages like Gaussian.[6] A common approach involves:

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional.[6][7]

-

Calculations: Geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.[6][7][8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests higher reactivity. For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical stability.[7]

Table 3: Computed Electronic Properties of an Imidazole Derivative

| Parameter | Value (eV) | Source |

| HOMO Energy (EHOMO) | -6.2967 | [7] |

| LUMO Energy (ELUMO) | -1.8096 | [7] |

| Energy Gap (ΔE) | 4.4871 | [7] |

| Chemical Hardness (η) | 2.2449 | [7] |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[8]

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, often indicated by a narrow HOMO-LUMO gap, can exhibit non-linear optical properties. Chalcone derivatives containing imidazole moieties have been identified as potential NLO materials. The first hyperpolarizability (β) is a key parameter for NLO activity, and its calculation via DFT can help in screening candidate molecules.

dot

Caption: A standard workflow for the computational analysis of the target molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is a crucial step in drug discovery for identifying potential drug candidates.

Molecular Docking Protocol

-

Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of 1-(1H-imidazol-2-yl)ethanone and optimize its geometry. Assign charges and define rotatable bonds.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to dock the ligand into the active site of the protein. The software will generate multiple binding poses.

-

Analysis: Analyze the docking results based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Lower binding energies typically indicate a more favorable binding affinity.[9]

Table 4: Representative Molecular Docking Results for Imidazole Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Source |

| Imidazo[2,1-b]thiazole derivatives | Glypican-3 (GPC-3) | -6.90 to -10.30 | [9] |

| Imidazole phenothiazine hybrids | Epidermal Growth Factor Receptor (EGFR) | -5.93 to -7.23 | [10] |

| Triaryl imidazole derivative | Antifungal/Antibacterial proteins | -8.3 to -8.8 | [11] |

The imidazole scaffold is a common feature in kinase inhibitors, where it can interact with the ATP-binding site.[3] Therefore, 1-(1H-imidazol-2-yl)ethanone and its derivatives are promising candidates for screening against various kinases and other therapeutic targets.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of 1-(1H-imidazol-2-yl)ethanone. By leveraging data from structurally similar compounds, we have outlined plausible synthesis routes, predicted spectroscopic features, and detailed a robust workflow for its computational analysis. The insights from DFT calculations, including HOMO-LUMO, MEP, and NLO analyses, combined with the potential for favorable protein-ligand interactions as suggested by molecular docking studies of related compounds, highlight the significant promise of this molecule as a scaffold in the development of novel therapeutic agents and functional materials. Further direct experimental validation is warranted to fully elucidate the properties and potential applications of this versatile heterocyclic ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. irjweb.com [irjweb.com]

- 8. irjweb.com [irjweb.com]

- 9. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]

An In-depth Technical Guide to the Debus-Radziszewski Synthesis of 2-Acetylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Debus-Radziszewski synthesis, a powerful multicomponent reaction, specifically tailored for the preparation of 2-acetylimidazole. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that forms an imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] In the specific synthesis of 2-acetylimidazole, the reactants are glyoxal (the 1,2-dicarbonyl), methylglyoxal (acting as the aldehyde component), and a source of ammonia, typically ammonium acetate.

The overall transformation can be summarized as follows:

While the exact reaction mechanism is not certain, it is generally understood to occur in two main stages.[1] First, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.[2][3] This diimine then condenses with the aldehyde (methylglyoxal) to form the imidazole ring through a series of cyclization and dehydration steps.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the synthesis.

Caption: Proposed reaction mechanism for the Debus-Radziszewski synthesis of 2-acetylimidazole.

Caption: A typical experimental workflow for the synthesis and purification of 2-acetylimidazole.

Quantitative Data Summary

The synthesis of substituted imidazoles via the Debus-Radziszewski reaction can be influenced by various factors. While specific yield data for 2-acetylimidazole is not extensively tabulated in the literature, the following table summarizes typical reaction parameters based on analogous syntheses.[4][5] The primary challenges often cited for this reaction are achieving high yields and minimizing side product formation.[6]

| Parameter | Value / Condition | Purpose / Comment |

| Molar Ratio | 1:1:2 (Dicarbonyl:Aldehyde:Ammonia) | A common starting point to ensure sufficient ammonia for condensation.[5] |

| Ammonia Source | Ammonium Acetate | Provides both ammonia and a slightly acidic medium. |

| Solvent | Glacial Acetic Acid | Acts as a solvent and catalyst for the condensation reactions. |

| Reaction Temp. | 110-120 °C (Reflux) | Sufficient temperature to drive the multiple dehydration steps.[4] |

| Reaction Time | 4 - 6 hours | Typical duration to ensure completion, monitored by TLC.[4] |

| pH (Work-up) | 7 - 8 | Neutralization is critical before extraction to ensure the product is in its free base form.[4] |

Note: Yields can be highly variable and are dependent on the precise reaction conditions, scale, and purification efficiency.

Detailed Experimental Protocol

This protocol is adapted from a representative procedure for a gram-scale Debus-Radziszewski synthesis.[4]

4.1 Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 0.10 mol scale) |

| Glyoxal (40% in water) | C₂H₂O₂ | 58.04 | 14.51 g (0.10 mol) |

| Methylglyoxal (40% in water) | C₃H₄O₂ | 72.06 | 18.02 g (0.10 mol) |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 15.42 g (0.20 mol) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

4.2 Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine ammonium acetate (15.42 g, 0.20 mol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Reagents: To the stirred solution, add the 40% aqueous solution of glyoxal (14.51 g, 0.10 mol). Subsequently, add the 40% aqueous solution of methylglyoxal (18.02 g, 0.10 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.[4]

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).[4]

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralization and Extraction: Slowly add a saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH reaches 7-8. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetylimidazole.[4]

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Conclusion

The Debus-Radziszewski synthesis remains a viable and direct method for the preparation of 2-acetylimidazole and other substituted imidazoles.[7] While the reaction can sometimes suffer from moderate yields and the formation of byproducts, careful control of stoichiometry, temperature, and pH during work-up is crucial for success.[5][6] The protocol and data provided herein offer a solid foundation for researchers to successfully implement and potentially optimize this important transformation in their synthetic endeavors.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]

Multi-Step Synthesis of 1-(1H-Imidazol-2-yl)ethanone from Imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 1-(1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, imidazole. Direct C2-acylation of the imidazole ring is notoriously challenging due to the electronic properties of the heterocycle. Therefore, this guide focuses on multi-step strategies that offer superior regiocontrol and reliable yields. The two routes discussed are the Vilsmeier-Haack formylation pathway and the C2-lithiation of an N-protected imidazole.

Route 1: Vilsmeier-Haack Formylation and Subsequent Elaboration

This synthetic approach involves the initial introduction of a formyl group at the C2 position of imidazole, which is then converted to the desired acetyl group in two subsequent steps.

Overall Reaction Scheme:

Imidazole → 2-Formylimidazole → 1-(1H-Imidazol-2-yl)ethanol → 1-(1H-Imidazol-2-yl)ethanone

Experimental Protocols

Step 1: Synthesis of 2-Formylimidazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[1] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

-

Reaction: Imidazole is reacted with the Vilsmeier reagent to produce an iminium salt intermediate, which upon hydrolysis yields 2-formylimidazole.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this, add a solution of imidazole (1 equivalent) in DMF dropwise.

-

The reaction mixture is then heated on a steam bath for 2-3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized to pH 6-8 with a saturated aqueous solution of sodium acetate.

-

The product, 2-formylimidazole, is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of 1-(1H-Imidazol-2-yl)ethanol via Grignard Reaction

The formyl group of 2-formylimidazole is converted to a secondary alcohol by reaction with a methyl Grignard reagent.

-

Reaction: 2-Formylimidazole reacts with methylmagnesium bromide in an anhydrous ether solvent.

-

Procedure:

-

A solution of 2-formylimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether at 0°C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(1H-imidazol-2-yl)ethanol.

-

Step 3: Synthesis of 1-(1H-Imidazol-2-yl)ethanone via Oxidation

The secondary alcohol is oxidized to the target ketone. Activated manganese dioxide (MnO₂) is a suitable reagent for the oxidation of this type of heterocyclic alcohol.[3][4] Alternatively, pyridinium chlorochromate (PCC) can be employed.[5]

-

Reaction: 1-(1H-Imidazol-2-yl)ethanol is oxidized to 1-(1H-imidazol-2-yl)ethanone.

-

Procedure (using MnO₂):

-

A solution of 1-(1H-imidazol-2-yl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform is treated with an excess of activated manganese dioxide (5-10 equivalents).

-

The heterogeneous mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the manganese dioxide is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

-

Quantitative Data Summary for Route 1

| Step | Reactants | Reagents & Solvents | Key Conditions | Product | Typical Yield (%) |

| 1 | Imidazole | DMF, POCl₃, Sodium Acetate (aq) | 0°C to 100°C | 2-Formylimidazole | 60-70 |

| 2 | 2-Formylimidazole | Methylmagnesium bromide, THF, NH₄Cl (aq) | 0°C to Room Temperature, Anhydrous, Inert atm. | 1-(1H-Imidazol-2-yl)ethanol | 75-85 |

| 3 | 1-(1H-Imidazol-2-yl)ethanol | Activated MnO₂, Dichloromethane | Room Temperature, 24-48h | 1-(1H-Imidazol-2-yl)ethanone | 80-90 |

Route 2: C2-Lithiation of N-Protected Imidazole

This route involves the protection of the imidazole nitrogen to increase the acidity of the C2 proton, followed by deprotonation with a strong base and subsequent acylation. A final deprotection step yields the target compound. The use of a benzyl protecting group is outlined here due to its relative ease of introduction and removal via hydrogenolysis.[6]

Overall Reaction Scheme:

Imidazole → 1-Benzyl-1H-imidazole → 1-(1-Benzyl-1H-imidazol-2-yl)ethanone → 1-(1H-Imidazol-2-yl)ethanone

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole (N-Protection)

-

Reaction: Imidazole is N-benzylated using benzyl bromide in the presence of a base.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C, a solution of imidazole (1 equivalent) in anhydrous THF is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0°C, and benzyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Step 2: Synthesis of 1-(1-Benzyl-1H-imidazol-2-yl)ethanone (C2-Lithiation and Acylation)

-

Reaction: 1-Benzyl-1H-imidazole is deprotonated at the C2 position with n-butyllithium, followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[6]

-

Procedure:

-

A solution of 1-benzyl-1H-imidazole (1 equivalent) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents, solution in hexanes) is added dropwise, maintaining the temperature below -70°C.

-

The mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation.

-

N,N-dimethylacetamide (1.2 equivalents) is added dropwise to the solution, again keeping the temperature below -70°C.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification is achieved by column chromatography.

-

Step 3: Synthesis of 1-(1H-Imidazol-2-yl)ethanone (N-Deprotection)

-

Reaction: The benzyl protecting group is removed by catalytic hydrogenolysis.[6]

-

Procedure:

-

1-(1-Benzyl-1H-imidazol-2-yl)ethanone (1 equivalent) is dissolved in methanol or ethanol.

-

A catalytic amount of palladium on carbon (10 wt. % Pd/C) is added to the solution.

-

The suspension is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield the final product, 1-(1H-imidazol-2-yl)ethanone.

-

Quantitative Data Summary for Route 2

| Step | Reactants | Reagents & Solvents | Key Conditions | Product | Typical Yield (%) |

| 1 | Imidazole | Sodium hydride, Benzyl bromide, THF | 0°C to Room Temperature, Anhydrous, Inert atm. | 1-Benzyl-1H-imidazole | 85-95 |

| 2 | 1-Benzyl-1H-imidazole | n-Butyllithium, N,N-dimethylacetamide, THF | -78°C to Room Temperature, Anhydrous, Inert atm. | 1-(1-Benzyl-1H-imidazol-2-yl)ethanone | 65-75 |

| 3 | 1-(1-Benzyl-1H-imidazol-2-yl)ethanone | H₂, Pd/C, Methanol or Ethanol | Room Temperature, H₂ atmosphere | 1-(1H-Imidazol-2-yl)ethanone | 90-98 |

Logical and Experimental Workflows

The following diagrams illustrate the logical progression and experimental workflows for the two synthetic routes.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented provide viable pathways for the synthesis of 1-(1H-imidazol-2-yl)ethanone from imidazole. The Vilsmeier-Haack route is a classic approach that utilizes well-established reactions. The C2-lithiation of a protected imidazole offers an alternative with good regiocontrol, a common strategy for functionalizing the C2 position of imidazoles. The choice of route may depend on the availability of specific reagents, scalability requirements, and the researcher's familiarity with the techniques involved. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful synthesis of this important heterocyclic ketone.

References

Characterization of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 1-(1H-imidazol-2-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from closely related analogs and isomers to provide a predictive framework for its characterization. The methodologies and expected data presented herein serve as a valuable resource for researchers involved in the synthesis and quality control of this and similar imidazole-containing compounds.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are crucial for its handling, formulation, and development. While experimental data for 1-(1H-imidazol-2-yl)ethanone is not widely published, computational models and data from analogous structures provide estimated values.

Table 1: Predicted Physicochemical Properties of 1-(1H-Imidazol-2-yl)ethanone

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | 105 °C at 15 mmHg (for 1-methyl analog) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | General knowledge of similar structures |

| pKa | Not available |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized compounds. The following sections detail the expected spectroscopic profile of 1-(1H-imidazol-2-yl)ethanone based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for 1-(1H-Imidazol-2-yl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0-7.5 | Singlet | 2H | Imidazole C-H | Expected as two singlets or a multiplet in the aromatic region. |

| ~2.5 | Singlet | 3H | Acetyl CH₃ | |

| Broad Singlet | 1H | Imidazole N-H | Chemical shift is highly dependent on solvent and concentration. |

Table 3: Predicted ¹³C NMR Spectral Data for 1-(1H-Imidazol-2-yl)ethanone

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~190 | Carbonyl C=O | Expected in the downfield region. |

| ~145 | Imidazole C2 | Carbon attached to two nitrogen atoms. |

| ~120-130 | Imidazole C4/C5 | Aromatic carbons. |

| ~25 | Acetyl CH₃ |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[2]

-

Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard acquisition parameters should be used.

-

Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values. Compare the obtained data with the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 1-(1H-Imidazol-2-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | N-H stretch |

| ~1670 | Strong | C=O stretch (ketone) |

| 1500-1600 | Medium | C=N and C=C stretches (imidazole ring) |

| ~1400 | Medium | C-H bend |

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups.

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data for 1-(1H-Imidazol-2-yl)ethanone

| m/z | Ion | Notes |

| 110.05 | [M]⁺ | Molecular ion peak. |

| 95.03 | [M-CH₃]⁺ | Loss of a methyl group. |

| 68.03 | [M-C₂H₂O]⁺ | Loss of the acetyl group. |

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3]

-

Data Acquisition: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[2]

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of non-volatile compounds.

Table 6: Generic HPLC Method Parameters for Imidazole Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

Objective: To assess the purity of the synthesized compound.

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Method Development: If a standard method is not available, develop a suitable gradient elution method to achieve good separation of the main peak from any impurities.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

Experimental and Analytical Workflows

Visualizing the workflow can aid in understanding the logical progression of experiments and data analysis.

Caption: General workflow for the synthesis and characterization of 1-(1H-imidazol-2-yl)ethanone.

Caption: Logical relationship for spectroscopic data interpretation.

References

Tautomerism in 2-Acetylimidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-acetylimidazole and related compounds. It covers the structural forms, equilibrium dynamics, influencing factors, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a core resource for professionals in chemical research and pharmaceutical development.

Introduction to Tautomerism in Imidazoles

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and materials science.[1][2] Tautomers differ in the position of a proton and a double bond, and their equilibrium can be influenced by solvent, temperature, and substituent effects.[3]

The imidazole ring, a common scaffold in natural products and pharmaceuticals, exhibits prototropic tautomerism due to the migration of a proton between its two nitrogen atoms (N1 and N3).[4][5] When an acetyl group is introduced at the 2-position, the system also becomes capable of keto-enol tautomerism.[6][7] The interplay between these two forms of tautomerism results in a complex equilibrium of at least four distinct species, the relative populations of which can dictate the compound's chemical reactivity, binding affinity to biological targets, and other physicochemical properties.

Tautomeric Forms of 2-Acetylimidazole

2-Acetylimidazole can exist in four primary tautomeric forms, arising from both prototropic tautomerism of the imidazole ring and keto-enol tautomerism of the acetyl substituent.

-

1H-Keto Tautomer (A): 2-acetyl-1H-imidazole

-

3H-Keto Tautomer (B): 2-acetyl-3H-imidazole (equivalent to the 1H-Keto form through ring rotation, but distinct upon further substitution)

-

1H-Enol Tautomer (C): 1-(1H-imidazol-2-yl)ethen-1-ol

-

3H-Enol Tautomer (D): 1-(3H-imidazol-2-yl)ethen-1-ol

The equilibrium between these forms is dynamic. The keto forms are generally more stable for simple carbonyl compounds due to the greater strength of the C=O double bond compared to the C=C double bond.[6][7] However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form.[8]

Thermodynamic Stability and Equilibrium Data

The tables below summarize computational data for related 2-substituted imidazole systems, which can be used to infer the likely behavior of 2-acetylimidazole. The energy difference (ΔE) indicates the relative stability, with lower values suggesting a greater population of that tautomer at equilibrium.

Table 1: Calculated Relative Energies for Tautomers of 2-Phenyl-1H-imidazole-5-carbaldehyde *

| Tautomer Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - DMSO Solvent |

| 2-phenyl-1H-imidazole-5-carbaldehyde | 0.00 | 0.00 |

| 2-phenyl-1H-imidazole-4-carbaldehyde | 2.51 - 3.06 | < 1.20 |

*Data synthesized from DFT (B3LYP/6-31G(d,p)) calculations on 2-phenyl substituted imidazole aldehydes.[5] These compounds exhibit prototropic tautomerism analogous to 2-acetylimidazole. The small energy differences in solvent suggest both tautomers can coexist.[5]

Table 2: Calculated Relative Stabilities of Tautomers for 2-trichloromethyl-5(6)-nitrobenzimidazole *

| Tautomer Form | Relative Stability |

| 5-Nitro Tautomer | More Favorable |

| 6-Nitro Tautomer | Less Favorable |

*Data from AM1 and PM3 calculations on a related benzimidazole system.[4] This illustrates how substituent position influences the prototropic equilibrium.

These analogous systems demonstrate that while one tautomer is often more stable in the gas phase, the energy differences can become very small in polar solvents, leading to a significant population of multiple tautomeric forms in solution.[5] For 2-acetylimidazole, it is expected that the keto forms will predominate, but the enol forms are crucial reactive intermediates.[8]

Experimental and Computational Protocols

Characterizing the tautomeric equilibrium of 2-acetylimidazole requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis Protocol (Generalized Radziszewski Reaction)

The synthesis of 2-acetylimidazole can be achieved via the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[11]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., methylglyoxal) and an ammonia source (e.g., ammonium acetate) in a suitable solvent like a water-alcohol mixture.[11][12]

-

Aldehyde Addition: To the stirred solution, slowly add the corresponding aldehyde. For 2-acetylimidazole, this step is modified as the acetyl group is part of the dicarbonyl reactant.

-

Reaction Heating: Gradually heat the reaction mixture to a reflux temperature (e.g., 80-100°C) and maintain for several hours (typically 2-6 hours).[11]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/petroleum ether).[12]

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Isolate the product by extraction with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure 2-acetylimidazole.[11]

Spectroscopic Analysis Protocols

4.2.1 NMR Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers.[13] The rate of exchange between tautomers on the NMR timescale determines the appearance of the spectrum.[5]

-

Sample Preparation: Dissolve 5-10 mg of purified 2-acetylimidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The choice of solvent is critical as it can shift the tautomeric equilibrium.[14]

-

¹H NMR Acquisition: Acquire ¹H NMR spectra. Look for distinct sets of signals for the imidazole ring protons (H4 and H5) and the acetyl methyl protons corresponding to each tautomer. The chemical shifts of H4 and H5 are particularly sensitive to the position of the N-H proton.[13][15]

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons (C4 and C5) are diagnostic for the tautomeric state. A smaller difference in chemical shift between C4 and C5 (Δδ) often indicates the proton is on the nitrogen adjacent to the C4 position.[13][15]

-

Data Analysis: Integrate the signals corresponding to each distinct tautomer to determine their molar ratios in the given solvent. Low-temperature NMR may be required to slow the interconversion rate and resolve separate signals for each species.[15]

4.2.2 UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra.[16][17]

-

Sample Preparation: Prepare dilute solutions of 2-acetylimidazole in various solvents of differing polarity (e.g., cyclohexane, ethanol, DMSO) to observe solvatochromic effects.[18]

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Deconvolute the overlapping spectra to identify the absorption bands corresponding to the keto and enol tautomers.[19] The relative intensities of these bands can be correlated with the position of the equilibrium in each solvent.[18] This analysis is often coupled with computational predictions of the spectra for each tautomer.[20]

Computational Chemistry Protocol

Quantum chemical calculations are essential for determining the relative thermodynamic stabilities of tautomers.

-

Structure Generation: Build the 3D structures of all possible tautomers of 2-acetylimidazole (1H-keto, 3H-keto, 1H-enol, 3H-enol).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or higher).[21][22]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point electronic energies. The relative energies (ΔE) provide the order of stability in the gas phase.

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[21] Recalculate energies to determine the relative stabilities in different solvents.

Biological and Drug Development Relevance

The imidazole moiety is a critical component in a vast number of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[23][24][25] The tautomeric state of a drug molecule is of paramount importance as it governs the molecule's shape, hydrogen bonding capabilities (as a donor or acceptor), and overall electronic distribution.

These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors. A change in the predominant tautomer can drastically alter a compound's biological activity. For example, the N-H tautomerism in histidine plays a crucial role in the catalytic activity of many enzymes.[26] Therefore, understanding and controlling the tautomeric equilibrium of 2-acetylimidazole derivatives is a key consideration in the design and development of new therapeutic agents.[2]

References

- 1. tgc.ac.in [tgc.ac.in]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discover.hubpages.com [discover.hubpages.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. cris.unibo.it [cris.unibo.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dial.uclouvain.be [dial.uclouvain.be]

- 21. researchgate.net [researchgate.net]

- 22. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. scispace.com [scispace.com]

- 25. scialert.net [scialert.net]

- 26. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals